N-(3-CHLOROPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE
Description
N-(3-CHLOROPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE is a synthetic small molecule featuring a 1,4,8-triazaspiro[4.5]deca-1,3-diene core substituted with methyl and phenyl groups at positions 8 and 3, respectively. Structural characterization of such spirocyclic compounds typically employs X-ray crystallography refined via programs like SHELXL, ensuring precise determination of bond lengths, angles, and conformational stability .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[(8-methyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4OS/c1-27-12-10-22(11-13-27)25-20(16-6-3-2-4-7-16)21(26-22)29-15-19(28)24-18-9-5-8-17(23)14-18/h2-9,14H,10-13,15H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIJHSZPHDIJDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=CC=C3)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-CHLOROPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the triazaspirodecadienyl intermediate, followed by its functionalization with the chlorophenyl and acetamide groups. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts, temperature control, and purification techniques.
Chemical Reactions Analysis
N-(3-CHLOROPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Major Products:
Scientific Research Applications
N-(3-CHLOROPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug discovery.
Industry: The compound’s chemical properties make it suitable for use in industrial processes, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-CHLOROPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of spirocyclic diaza/triaza derivatives, which are pharmacologically relevant due to their conformational rigidity and ability to interact with biological targets. Below is a systematic comparison with two closely related analogs described in recent literature (Table 1).
Table 1: Structural and Functional Comparison
Structural Differences and Implications
Core Heteroatoms: The target compound’s triazaspiro core introduces additional nitrogen atoms compared to the diazaspiro systems of Compounds 13 and 13.
Substituent Effects: The sulfanyl acetamide moiety in the target compound contrasts with the piperazinylpropyl chains in Compounds 13 and 14. Both the target compound and Compound 14 incorporate 3-chlorophenyl groups, which are associated with improved receptor-binding affinity in spirocyclic systems due to hydrophobic and halogen-bonding interactions .
Physicochemical Properties: The diazaspiro cores of Compounds 13 and 14 include 2,4-dione rings, introducing ketone functionalities absent in the target compound.
Lumping Strategy Considerations
As per the lumping strategy (grouping structurally similar compounds for predictive modeling), the target compound shares key features with Compounds 13 and 14, such as spirocyclic cores and aromatic substituents . However, the triaza vs. diaza distinction and sulfanyl vs. piperazine side chains necessitate separate evaluation for pharmacological optimization.
Research Findings and Gaps
- Activity Data: While Compounds 13 and 14 show serotonin receptor modulation, the target compound’s biological activity remains uncharacterized in public literature.
- Synthetic Challenges : The triazaspiro core’s synthesis likely demands stringent control over ring-closure reactions, unlike the more straightforward diazaspiro systems .
Biological Activity
N-(3-Chlorophenyl)-2-({8-Methyl-3-Phenyl-1,4,8-Triazaspiro[4.5]Deca-1,3-Dien-2-Yl}Sulfanyl)Acetamide is a complex compound that belongs to the class of triazaspiro compounds. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including potential anticancer and cardioprotective effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a spirocyclic structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H23ClN4OS |
| Molar Mass | 390.86546 g/mol |
| Structure | Triazaspiro compound |
Anticancer Activity
Recent studies have demonstrated that compounds with triazaspiro structures exhibit significant anticancer properties. For instance, research has shown that derivatives of triazaspiro compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of key signaling pathways involved in tumor growth.
A specific study investigated the effects of related compounds on mitochondrial permeability transition pore (mPTP) opening, which plays a crucial role in apoptosis during myocardial infarction (MI). The findings indicated that these compounds could reduce apoptotic rates and improve cardiac function when administered during reperfusion after MI .
Cardioprotective Effects
The cardioprotective effects of this compound have been linked to its ability to modulate mitochondrial functions. In particular, it has been noted for preserving mitochondrial ATP content while interacting with the ATP synthase complex, which is vital for energy production in cardiac cells .
Case Studies
- Cardiac Function Improvement : In a model of myocardial infarction, administration of triazaspiro compounds led to decreased rates of apoptosis and improved overall cardiac function during reperfusion. The study highlighted the potential for these compounds as adjunct therapies in cardiac events .
- Cancer Cell Line Studies : Various derivatives of triazaspiro compounds were tested against multiple cancer cell lines. Results showed significant inhibition of cell growth and induction of apoptosis through mitochondrial pathways. These findings suggest potential therapeutic applications in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
